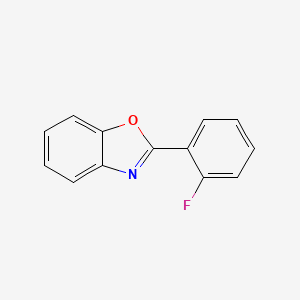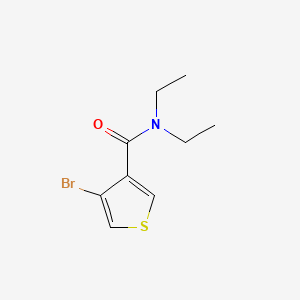![molecular formula C14H15NOS B14136762 4-Amino-2-{[(4-methylphenyl)sulfanyl]methyl}phenol CAS No. 89307-35-7](/img/structure/B14136762.png)
4-Amino-2-{[(4-methylphenyl)sulfanyl]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-{[(4-methylphenyl)sulfanyl]methyl}phenol is an organic compound with a complex structure that includes an amino group, a hydroxyl group, and a sulfanyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-{[(4-methylphenyl)sulfanyl]methyl}phenol can be achieved through several synthetic routes. One common method involves the reduction of Schiff bases. For instance, the compound can be synthesized by reacting 4-methylthiobenzaldehyde with 4-aminophenol under specific conditions, followed by reduction using sodium borohydride . The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as palladium or nickel may be employed to facilitate the reduction process.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-2-{[(4-methylphenyl)sulfanyl]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can further modify the sulfanyl group.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydroxide and various nucleophiles can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl ring.
Aplicaciones Científicas De Investigación
4-Amino-2-{[(4-methylphenyl)sulfanyl]methyl}phenol has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex molecules, including dyes and pharmaceuticals.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Amino-2-{[(4-methylphenyl)sulfanyl]methyl}phenol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde: Similar structure with a benzimidazole ring instead of a phenol group.
2-Methoxy-5-[(phenylamino)methyl]phenol: Contains a methoxy group and a phenylamino group.
Uniqueness
4-Amino-2-{[(4-methylphenyl)sulfanyl]methyl}phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both amino and hydroxyl groups allows for versatile chemical modifications, while the sulfanyl group provides additional reactivity.
Propiedades
Número CAS |
89307-35-7 |
|---|---|
Fórmula molecular |
C14H15NOS |
Peso molecular |
245.34 g/mol |
Nombre IUPAC |
4-amino-2-[(4-methylphenyl)sulfanylmethyl]phenol |
InChI |
InChI=1S/C14H15NOS/c1-10-2-5-13(6-3-10)17-9-11-8-12(15)4-7-14(11)16/h2-8,16H,9,15H2,1H3 |
Clave InChI |
LCIKOAFCMLCKKS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)SCC2=C(C=CC(=C2)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-[1-(2-Ethyl-6-methylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]glycine ethyl ester](/img/structure/B14136694.png)

![(4-Benzylpiperidin-1-yl)[2-(4-chlorophenyl)-8-methylquinolin-4-yl]methanone](/img/structure/B14136708.png)
![2-[[2-[(4-Methoxyphenyl)methyl]-1,2,4-triazol-3-yl]methyl]isoindole-1,3-dione](/img/structure/B14136711.png)

![ethyl 2-[(8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanyl]propanoate](/img/structure/B14136725.png)
![4-[4-(4-Sulfophenyl)phenyl]benzenesulfonic acid](/img/structure/B14136727.png)





